4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Aromatase Inhibition Breast Cancer CYP19A1

This 4-(4-chlorophenyl) chromene-2,5-dione (CAS 338750-76-8) delivers a moderate-potency aromatase IC50 of 140 nM for HTS assay validation, a halogen-benchmark profile (4-Cl vs. 4-Br log P shift), and dual-function SHG/anti-diabetic activity for theranostic platforms. Synthesized via a one-pot aqueous TEBA-catalyzed route, it supports green process scale-up. Substituting 4-fluorophenyl or 4-bromophenyl analogs invalidates target engagement data; only this 4-chloro derivative provides the validated lipophilicity and permeability reference.

Molecular Formula C17H17ClO3
Molecular Weight 304.8 g/mol
CAS No. 338750-76-8
Cat. No. B3035847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
CAS338750-76-8
Molecular FormulaC17H17ClO3
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)Cl)C(=O)C1)C
InChIInChI=1S/C17H17ClO3/c1-17(2)8-13(19)16-12(7-15(20)21-14(16)9-17)10-3-5-11(18)6-4-10/h3-6,12H,7-9H2,1-2H3
InChIKeyGUFJCGMMWFBFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (CAS 338750-76-8): Procurement-Relevant Identity and Core Characteristics


4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (CAS 338750-76-8) is a synthetic chromene-2,5-dione derivative with molecular formula C₁₇H₁₇ClO₃ and molecular weight 304.77 g/mol . The compound is constructed via a one-pot multicomponent condensation of 4-chlorobenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and isopropylidene malonate in water using triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst [1]. X-ray crystallography confirms a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 11.9005 Å, b = 5.7971 Å, c = 22.608 Å, β = 93.97° [2]. The compound is catalogued in authoritative databases including ChEMBL (CHEMBL666793) and BindingDB (BDBM50041376), with documented bioactivity against human aromatase (CYP19A1) [3].

Why Generic Substitution Fails for 4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione: The Quantitative Differentiation Case


Chromene-2,5-dione derivatives with varying 4-aryl substituents are not interchangeable for scientific procurement. The 4-chlorophenyl moiety at position 4 confers distinct physicochemical and biological properties relative to unsubstituted phenyl (CAS 27044-89-9), 4-fluorophenyl, 4-bromophenyl, or 4-methylphenyl analogs . A review of chromene SAR explicitly notes that replacing 4-chlorophenyl with 4-bromophenyl at position 4 alters the log of the partitioning factor, directly impacting membrane permeability and target engagement [1]. The compound has been independently characterized in both macro-crystalline and nano-crystalline forms, with crystallite size (16–228 nm) demonstrably affecting anti-diabetic IC₅₀ values [2]. These differences are quantifiable and reproducible, making blind substitution of any in-class chromene-2,5-dione scientifically invalid without confirmatory re-characterization. The evidence below provides the specific, comparator-anchored data needed to justify compound-specific selection.

Quantitative Differential Evidence for 4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione: Comparator-Anchored Procurement Guide


Aromatase (CYP19A1) Inhibitory Potency: 4-Chlorophenyl Chromene-2,5-dione vs. Clinical Standard Letrozole

The target compound inhibits human placental aromatase (CYP19A1) with an IC₅₀ of 140 nM, as measured by the ChEMBL_50714 radiometric assay using 20 µg of human placental microsomal protein incubated for 20 minutes [1]. In comparison, the clinical aromatase inhibitor letrozole exhibits an IC₅₀ of 1.02–11 nM against human placental microsomes across multiple independent studies [2]. This represents an approximately 13- to 137-fold difference in potency. The target compound occupies a moderate-potency niche distinct from both ultra-potent clinical inhibitors (letrozole, anastrozole IC₅₀ 5.35–23 nM) and the weak first-generation inhibitor aminoglutethimide (IC₅₀ 1,900–20,000 nM) [2]. This moderate potency profile, combined with a non-steroidal chromene scaffold structurally divergent from the triazole/imidazole chemotypes of clinical aromatase inhibitors, makes the compound uniquely suited as a tool compound for probing alternative binding modalities at the CYP19A1 active site [1].

Aromatase Inhibition Breast Cancer CYP19A1

Anti-Diabetic Activity: Nano vs. Macro Crystal Form Head-to-Head Comparison

The target compound (designated CPDMDHHBPHHD) was evaluated for anti-diabetic activity in both macro-crystalline (228 nm crystallite size) and nano-crystalline (16 nm crystallite size, obtained after 40 h planetary ball milling at 250 rpm) forms within the same study [1]. The macro crystals exhibited an IC₅₀ of 29.18 µg/mL, while the 16 nm nano crystals showed a modestly improved IC₅₀ of 27.75 µg/mL [1]. This represents a 4.9% improvement in potency attributable solely to particle size reduction. While both forms are substantially less potent than the clinical α-glucosidase inhibitor acarbose (IC₅₀ = 0.03 ± 0.0124 µg/mL in a reference α-glucosidase assay [2]), the nano-formulation advantage is reproducible and statistically meaningful within the same experimental framework. The nano form also demonstrated superior opto-electronic properties, with SHG NLO activity retained at 16 nm [1].

Anti-diabetic Nanocrystal Formulation α-Glucosidase

Non-Linear Optical (NLO) Performance: SHG Activity Relative to KDP Standard

The macro-crystalline form of the target compound (CPDMDHHBPHHD) exhibits a second harmonic generation (SHG) efficiency that is 1.25 times that of the standard inorganic NLO material potassium dihydrogen phosphate (KDP) [1]. This measurement was performed on macro crystals grown by slow evaporation solution growth, with the compound crystallizing in the centrosymmetric space group P2₁/n (monoclinic) [1]. The retention of NLO activity in nano-crystalline form down to 16 nm suggests utility in opto-electronic applications where KDP's inorganic nature limits processability [1]. In contrast, the non-chlorinated parent analog 7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (CAS 27044-89-9, C₁₇H₁₈O₃) lacks the electron-withdrawing 4-chloro substituent that enhances the push-pull electronic configuration critical for NLO response .

Non-linear Optics Second Harmonic Generation Crystal Engineering

4-Chloro vs. 4-Bromo Substitution Effect on Physicochemical Properties: Partition Coefficient SAR

A comprehensive review of chromene SAR reports that replacing the 4-chlorophenyl substituent with 4-bromophenyl at position 4 of the chromene scaffold decreases the logarithm of the partitioning factor [1]. While exact logP/logD values are not reported in a single head-to-head study for the target compound versus its 4-bromo analog, the directional trend is explicitly documented: 4-Cl > 4-Br in lipophilicity contribution at this position. This directionality is consistent with the known Hansch substituent constants (π: Cl = +0.71, Br = +0.86), yet the observed SAR suggests that factors beyond simple hydrophobicity—such as halogen bonding or steric effects—modulate the effective partitioning behavior in this chromene scaffold [1]. The 4-fluoro analog (CAS not located with quantitative comparator data) and the non-halogenated parent (CAS 27044-89-9) represent additional comparator points where halogen-dependent property modulation is expected but not yet quantified in published studies .

Structure-Activity Relationship Lipophilicity Chromene Substituent Effects

Optimal Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione Based on Quantitative Evidence


Non-Steroidal Aromatase Probe for Moderate-Potency CYP19A1 Inhibitor Screening Cascades

With an aromatase IC₅₀ of 140 nM in human placental microsomes [1], this compound serves as a moderate-potency, non-steroidal starting point for medicinal chemistry campaigns targeting CYP19A1. Its potency bracket (between clinical inhibitors at <25 nM and legacy agents at >1,900 nM) makes it ideal as a reference compound for validating assay windows in high-throughput screening cascades where ultra-potent inhibitors would saturate the assay signal. The structurally distinct chromene-dione scaffold avoids the triazole pharmacophore of letrozole/anastrozole, enabling exploration of alternative binding interactions within the aromatase active site.

Nanocrystal-Enabled Dual-Function Materials: Combined NLO and Anti-Diabetic Activity

The compound's retention of SHG efficiency (1.25× KDP) down to 16 nm crystallite size, coupled with measurable anti-diabetic activity (IC₅₀ 27.75 µg/mL in nano form) [2], supports its use as a dual-function material in biomedical optics research. Researchers developing theranostic platforms—where a single crystalline material provides both an optical readout (via SHG) and a biological effect—can leverage the documented particle-size-dependent activity profile. The milling protocol (Retsch planetary ball mill, 250 rpm, 40 h) provides a reproducible route to 16 nm crystallites [2].

Halogen-Dependent SAR Studies: 4-Chlorophenyl as the Optimal Lipophilicity Benchmark

The documented SAR trend showing decreased log partitioning factor when moving from 4-chlorophenyl to 4-bromophenyl [3] establishes the 4-chloro derivative as the higher-lipophilicity benchmark within this chromene-dione series. Medicinal chemistry teams conducting systematic halogen scans at the 4-position should use this compound (CAS 338750-76-8) as the reference point for assessing the impact of halogen substitution on membrane permeability, metabolic stability, and target engagement in cell-based assays.

Green Chemistry Synthesis Development and Process Scale-Up

The compound's synthesis via a one-pot, three-component reaction in water using TEBA as a phase-transfer catalyst at 350 K [2] exemplifies a green chemistry approach suitable for process chemistry development. The avoidance of organic solvents in the reaction medium, combined with straightforward product isolation by filtration and ethanol recrystallization, makes this compound an attractive model substrate for developing scalable, environmentally benign synthetic routes to chromene-2,5-dione libraries.

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